ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate
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Overview
Description
Ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, nitro group, and carbamate functionalities. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate typically involves multiple steps. One common method starts with the reaction of 3-amino-5-nitrobenzisothiazole with ethyl isocyanate in tetrahydrofuran (THF) as a solvent. The reaction mixture is stirred and monitored using thin-layer chromatography (TLC) until the starting materials are consumed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the thiazole ring.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for treating protein misfolding disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate involves its interaction with specific molecular targets. It has been shown to modulate the aggregation of proteins such as α-synuclein and tau, which are implicated in neurodegenerative diseases . The compound likely exerts its effects by binding to these proteins and preventing their misfolding and aggregation.
Comparison with Similar Compounds
Ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate can be compared to other compounds with similar structures and functions:
5-Nitro-1,2-benzothiazol-3-amine: Shares the nitro and thiazole functionalities and is also studied for its anti-aggregation properties.
N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide: Another derivative with similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
50384-89-9 |
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Molecular Formula |
C11H15N5O6S |
Molecular Weight |
345.33 g/mol |
IUPAC Name |
ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate |
InChI |
InChI=1S/C11H15N5O6S/c1-3-12-9(18)15(6-7(17)14-11(19)22-4-2)10-13-5-8(23-10)16(20)21/h5H,3-4,6H2,1-2H3,(H,12,18)(H,14,17,19) |
InChI Key |
YHMFPZCEBGDZOM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(CC(=O)NC(=O)OCC)C1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
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